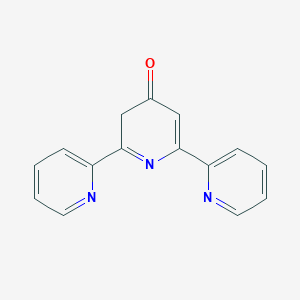
2,6-Bis(pyridin-2-yl)-4-pyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(pyridin-2-yl)-4-pyridone is a heterocyclic compound that has garnered significant interest in the field of coordination chemistry. This compound is characterized by its unique structure, which includes two pyridine rings and a pyridone moiety. The presence of these functional groups makes it a versatile ligand in the formation of metal complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(pyridin-2-yl)-4-pyridone typically involves the reaction of 2,6-diacetylpyridine with various amines under reflux conditions. For instance, treatment of α,α′-dibromo-2,6-diacetylpyridine with 2 equivalents of 2-aminopyrimidine or 2-aminoquinoline in refluxing acetonitrile yields the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis(pyridin-2-yl)-4-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridone derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.
Aplicaciones Científicas De Investigación
2,6-Bis(pyridin-2-yl)-4-pyridone has a wide range of applications in scientific research:
Medicine: Research is ongoing into the use of these complexes in medicinal chemistry, particularly for their potential as therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic and magnetic properties.
Mecanismo De Acción
The mechanism by which 2,6-Bis(pyridin-2-yl)-4-pyridone exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved. For example, iron(II) complexes of the compound exhibit spin-crossover behavior, which is of interest in the study of electronic and magnetic properties .
Comparación Con Compuestos Similares
- 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine
- 2,6-Bis(1H-imidazol-2-yl)pyridine
- 2,6-Bis(benzimidazol-2-yl)pyridine
Comparison: 2,6-Bis(pyridin-2-yl)-4-pyridone is unique due to its pyridone moiety, which imparts different electronic properties compared to its analogs. This uniqueness makes it particularly valuable in the formation of metal complexes with distinct electronic and magnetic behaviors .
Propiedades
Fórmula molecular |
C15H11N3O |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
2,6-dipyridin-2-yl-3H-pyridin-4-one |
InChI |
InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-9H,10H2 |
Clave InChI |
CGUPLVQBSFAWNS-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C=C(N=C1C2=CC=CC=N2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















